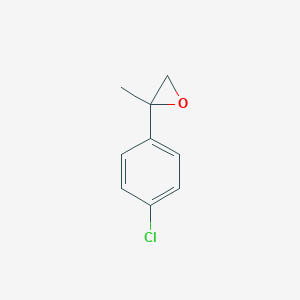

2-(4-Chlorophenyl)-2-methyloxirane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1669-70-1 |

|---|---|

Molecular Formula |

C9H9ClO |

Molecular Weight |

168.62 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-2-methyloxirane |

InChI |

InChI=1S/C9H9ClO/c1-9(6-11-9)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 |

InChI Key |

NAEOVJSSTOAABI-UHFFFAOYSA-N |

SMILES |

CC1(CO1)C2=CC=C(C=C2)Cl |

Canonical SMILES |

CC1(CO1)C2=CC=C(C=C2)Cl |

Synonyms |

2-(4-CHLOROPHENYL)-2-METHYLOXIRANE |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Chlorophenyl 2 Methyloxirane

Stereoselective and Enantioselective Approaches

Achieving control over the three-dimensional arrangement of atoms is a critical aspect of modern organic synthesis. For 2-(4-chlorophenyl)-2-methyloxirane, which contains a chiral center, the development of stereoselective and enantioselective methods is paramount for accessing enantiomerically pure forms.

Catalytic Asymmetric Epoxidation of Precursor Alkenes

A primary route to chiral epoxides is the asymmetric epoxidation of their corresponding alkene precursors. This involves the use of chiral catalysts to control the facial selectivity of the oxidant's attack on the double bond.

The Corey-Chaykovsky reaction is a powerful tool for the synthesis of epoxides from carbonyl compounds, offering an alternative to the epoxidation of alkenes. organicchemistrytutor.comwikipedia.org The reaction utilizes a sulfur ylide, typically generated in situ from a sulfonium (B1226848) salt and a strong base, to attack the carbonyl carbon of a ketone or aldehyde. organic-chemistry.orgadichemistry.com For the synthesis of this compound, the precursor would be 4-chloroacetophenone.

Mechanistic Nuances: The reaction proceeds through the nucleophilic attack of the sulfur ylide on the carbonyl carbon. organic-chemistry.org This forms a betaine (B1666868) intermediate, which then undergoes an intramolecular nucleophilic substitution, with the oxygen anion displacing the sulfur moiety to form the oxirane ring. organic-chemistry.orgnrochemistry.com The choice of the sulfur ylide is crucial; dimethylsulfonium methylide tends to favor epoxidation, while dimethyloxosulfonium methylide (Corey's ylide) can lead to cyclopropanation with α,β-unsaturated carbonyls. adichemistry.compku.edu.cn The stability of the ylide also plays a role, with more stable ylides often generated using weaker bases. organicchemistrytutor.com

Substrate Scope: The Corey-Chaykovsky reaction is applicable to a wide range of ketones and aldehydes. eurekaselect.comresearchgate.net In the context of synthesizing this compound, 4-chloroacetophenone serves as a suitable substrate. The reaction generally provides good to excellent yields for the epoxidation of aromatic ketones. eurekaselect.comresearchgate.net Asymmetric variants of this reaction have been developed using chiral sulfur ylides or, more commonly, by employing a chiral catalyst in conjunction with an achiral ylide. organic-chemistry.orgmdpi.com For instance, catalytic asymmetric Corey-Chaykovsky epoxidation of various methyl ketones has been achieved with high enantioselectivity using a heterobimetallic La-Li₃-BINOL complex. mdpi.com

Table 1: Corey-Chaykovsky Epoxidation of 4-Chloroacetophenone

| Reagent | Base | Solvent | Product | Notes |

| Trimethylsulfonium iodide | NaH | DMSO | This compound | Standard conditions for generating dimethylsulfonium methylide. |

| Trimethylsulfoxonium iodide | NaH | DMSO | This compound | Corey's ylide can also be used for simple ketones. |

| Trimethylsulfonium iodide | KOt-Bu | t-BuOH | This compound | A simplified procedure with a weaker base. eurekaselect.com |

The direct asymmetric epoxidation of the precursor alkene, 4-chloro-α-methylstyrene, represents a more direct approach. This is typically achieved using a metal catalyst coordinated to a chiral ligand.

Metal-Catalyzed Asymmetric Systems: A variety of metal complexes have been investigated for asymmetric epoxidation, including those based on iron, cobalt, and manganese. nih.govacs.org These systems often utilize an oxidant such as a peroxy acid or iodosylbenzene. nih.govacs.org For trisubstituted alkenes like 4-chloro-α-methylstyrene, finding a catalyst that can effectively differentiate between the two faces of the double bond is challenging. However, significant progress has been made in developing catalysts for the asymmetric epoxidation of electron-deficient and unfunctionalized olefins. nih.govacs.org

Ligand Design: The design of the chiral ligand is critical for achieving high enantioselectivity. scispace.com C₂-symmetric ligands, such as bisoxazolines and semicorrins, have proven to be effective in a range of metal-catalyzed reactions. scispace.com More recently, non-symmetric P,N-ligands have also shown promise. scispace.com For the epoxidation of trisubstituted olefins, chiral ketone catalysts have also been developed, demonstrating high enantiomeric excesses for a number of substrates. nih.gov The steric and electronic properties of the ligand are carefully tuned to create a chiral environment around the metal center, which in turn directs the approach of the oxidant to one face of the alkene. scispace.com

Table 2: Metal-Catalyzed Asymmetric Epoxidation of 4-chloro-α-methylstyrene

| Catalyst System | Oxidant | Enantioselectivity (ee) |

| Chiral Iron Complex | Peracetic Acid | Potentially high, dependent on ligand. nih.gov |

| Chiral Cobalt Complex | Iodosylbenzene | Potentially high, dependent on ligand. acs.org |

| Chiral Ketone Catalyst | Oxone | Can achieve high ee for trisubstituted olefins. acs.orgnih.gov |

Chiral Nucleophilic Substitution Strategies

An alternative to epoxidation involves the formation of the oxirane ring through an intramolecular nucleophilic substitution of a chiral precursor. This strategy relies on the stereospecific conversion of a chiral diol or halohydrin.

For instance, a chiral diol can be selectively tosylated at one hydroxyl group, followed by intramolecular Williamson ether synthesis under basic conditions to form the epoxide. The stereochemistry of the starting diol dictates the stereochemistry of the resulting epoxide. A syn-diol will yield a cis-epoxide, while an anti-diol will result in a trans-epoxide. researchgate.net This approach can be applied to the synthesis of enantiomerically pure this compound, provided a suitable method for the asymmetric synthesis of the precursor diol is available. Another strategy involves the ring-opening of a resulting oxirane with various primary and secondary amines. mdpi.com Chiral phosphines have also been utilized as nucleophilic catalysts in asymmetric reactions. beilstein-journals.org

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a powerful method for separating a racemic mixture of chiral compounds. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer and the formation of a new, enantiomerically enriched product.

For this compound, a racemic mixture could be subjected to a kinetic resolution process. For example, enantioselective hydrolysis catalyzed by a chiral catalyst could selectively open one enantiomer of the epoxide, leaving the other enantiomer in high enantiomeric excess. Several methods for the kinetic resolution of epoxides and related compounds have been developed, including those using chiral catalysts for acylation or hydrolysis. beilstein-journals.org Dynamic kinetic resolution (DKR) is an even more powerful variant where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of a single enantiomer of the product. scispace.com The kinetic resolution of related compounds like cyclic N-sulfonylimines derived from [2.2]paracyclophane has been achieved with high selectivity factors using palladium catalysis. dicp.ac.cn Biocatalytic methods, such as the oxidative kinetic resolution of (±)-4-(chlorophenyl)phenylmethanol using Nocardia corallina B-276, also demonstrate the potential of this approach for related structures. researchgate.net

Chemoselective Epoxidation Protocols

In molecules containing multiple reactive sites, chemoselectivity—the preferential reaction of one functional group over another—is a key challenge. For a substrate containing the 4-chloro-α-methylstyrene moiety along with other potentially reactive double bonds, a chemoselective epoxidation protocol would be necessary to form this compound without affecting the other sites.

The reactivity of a double bond towards epoxidation is influenced by its electronic properties and steric hindrance. Electron-rich double bonds are generally more reactive towards electrophilic epoxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). iwu.edu Therefore, in a diene system, the more electron-rich double bond would be expected to react preferentially. The double bond in 4-chloro-α-methylstyrene is trisubstituted and activated by the phenyl ring, making it relatively electron-rich. However, the presence of other, even more electron-rich, double bonds in a molecule could lead to a mixture of products. In such cases, the choice of epoxidizing agent and reaction conditions becomes critical to achieve the desired chemoselectivity. For instance, certain metal-catalyzed systems may exhibit different chemoselectivities compared to peroxy acids due to coordination effects with the substrate.

Peracid-Mediated Epoxidation (e.g., m-Chloroperbenzoic Acid)

The epoxidation of 4-chloro-α-methylstyrene using a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a direct and widely employed method for synthesizing this compound. masterorganicchemistry.comyoutube.com This reaction, known as the Prilezhaev reaction, involves the transfer of an oxygen atom from the peracid to the double bond of the alkene. wikipedia.org

The mechanism is concerted, meaning the new carbon-oxygen bonds form simultaneously as the double bond and the weak oxygen-oxygen bond of the peracid break. masterorganicchemistry.comwikipedia.org This process occurs via a "butterfly" transition state. wikipedia.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com For instance, a cis-alkene will yield a cis-epoxide, and a trans-alkene will result in a trans-epoxide. masterorganicchemistry.com Quantum chemical calculations suggest that the reaction is promoted by protonation of the carbonyl oxygen in the peracid, which significantly lowers the activation energy. researchgate.net

Sulfonium Ylide-Mediated Epoxidation

An alternative route to this compound involves the Johnson-Corey-Chaykovsky reaction, which utilizes a sulfur ylide to convert a ketone, in this case, 4'-chloroacetophenone, into the corresponding epoxide. wikipedia.orgmdpi.comchemicalbook.com This method is particularly useful for synthesizing epoxides from carbonyl compounds. organic-chemistry.orgnrochemistry.com

The reaction begins with the generation of a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, by treating a sulfonium salt with a strong base. organic-chemistry.orgnrochemistry.com The ylide then acts as a nucleophile, attacking the carbonyl carbon of the 4'-chloroacetophenone. organic-chemistry.orgyoutube.com The resulting intermediate then undergoes an intramolecular nucleophilic substitution, where the oxygen anion displaces the good sulfonium leaving group to form the oxirane ring. wikipedia.orgorganic-chemistry.org This reaction is known to be diastereoselective, often favoring the formation of the trans-epoxide. wikipedia.orgyoutube.com Recent advancements have focused on developing catalytic and asymmetric versions of this reaction to produce chiral epoxides. bristol.ac.ukbris.ac.uk

Base-Catalyzed Cyclization of Halohydrins from Carbonyl Precursors

The formation of this compound can also be achieved through the base-catalyzed intramolecular cyclization of a corresponding halohydrin. This method involves two main steps: the formation of the halohydrin from a suitable precursor, followed by ring closure to the epoxide.

A common precursor is 4'-chloroacetophenone. The synthesis of the required halohydrin, such as 2-(4-chlorophenyl)-1-chloro-2-propanol, can be accomplished through various synthetic routes. chemicalbook.com Once the halohydrin is formed, treatment with a base promotes an intramolecular Williamson ether synthesis. The base deprotonates the hydroxyl group, and the resulting alkoxide attacks the adjacent carbon bearing the halogen, leading to the formation of the epoxide ring with the elimination of a halide ion. orgsyn.org The efficiency of this cyclization can be high, though care must be taken to avoid side reactions, such as racemization if a chiral center is present. orgsyn.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. Key parameters that are manipulated include the choice of solvent, the stoichiometry of catalysts and reagents, and the temperature and duration of the reaction. researchgate.netosti.gov

Solvent Effects on Stereochemical Outcomes and Reaction Efficiency

The choice of solvent can significantly influence the efficiency and, in some cases, the stereochemical outcome of the epoxidation reaction. For instance, in the epoxidation of styrene (B11656) derivatives, solvents such as DMF, DMA, cyclohexanone, and pyridine (B92270) have been studied. researchgate.net The polarity and coordinating ability of the solvent can affect the stability of transition states and intermediates, thereby influencing the reaction rate and selectivity. In some catalytic systems, the solvent can play a direct role in the catalytic cycle. researchgate.net For example, the epoxidation of styrene with air catalyzed by Co-ZSM-5(L2) showed that the selectivity of the reaction varied with the solvent used. researchgate.net

Table 1: Effect of Various Solvents on the Epoxidation of Styrene researchgate.net

| Solvent | Conversion (mol%) | Selectivity (mol%) |

| DMF | 89.5 | 85.6 |

| DMA | 92.1 | 88.2 |

| Cyclohexanone | 85.3 | 80.4 |

| Pyridine | 70.2 | 72.3 |

Note: This data is for the epoxidation of styrene and serves as an illustrative example of solvent effects in similar reactions.

Catalyst and Reagent Stoichiometry

The molar ratio of the reactants, including the catalyst and oxidizing agent, is a critical factor in optimizing the synthesis of epoxides. In catalytic systems, the amount of catalyst used can affect both the conversion of the starting material and the selectivity towards the desired epoxide. For example, in a study on the epoxidation of styrene, increasing the amount of catalyst led to a higher conversion but a decrease in selectivity after a certain point. researchgate.net

In sulfonium ylide-mediated epoxidations, the stoichiometry of the ylide relative to the ketone is crucial. Often, an excess of the ylide is used to ensure complete conversion of the ketone. prepchem.com Similarly, in peracid-mediated epoxidations, the stoichiometry of the peracid to the alkene is typically 1:1, but adjustments may be necessary depending on the reactivity of the substrate and the stability of the peracid.

Temperature and Reaction Time Parameters

Temperature and reaction time are interconnected parameters that must be carefully controlled to achieve optimal results. Higher temperatures generally lead to faster reaction rates, but can also promote side reactions and decomposition of the product or reagents, thereby reducing the yield and selectivity. orgsyn.org For example, in the autoxidation of α-methylstyrene, the reaction time significantly affects the conversion and selectivity. researchgate.net

Finding the optimal balance is key. For many epoxidation reactions, conducting the reaction at lower temperatures for a longer duration can improve selectivity. For instance, in the Corey-Chaykovsky reaction, sulfur ylides are often generated and used at low temperatures due to their higher reactivity and lower stability compared to sulfoxonium ylides. nrochemistry.comyoutube.com The progress of the reaction is typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time for maximizing the yield of the desired epoxide. orgsyn.org

Mechanistic Investigations of 2 4 Chlorophenyl 2 Methyloxirane Reactivity

Oxirane Ring-Opening Reaction Mechanisms

The strained three-membered ether ring of 2-(4-chlorophenyl)-2-methyloxirane makes it a potent electrophile, susceptible to attack by a wide range of nucleophiles. researchgate.net These reactions are primary pathways for the functionalization of the epoxide core.

Nucleophilic Ring-Opening Pathways

Nucleophilic ring-opening is the most common transformation for epoxides. libretexts.org The reaction can be initiated under basic, neutral, or acidic conditions, with the mechanism and product regiochemistry being highly dependent on these factors.

The regioselectivity of nucleophilic attack on the asymmetric this compound ring is a critical aspect of its reactivity. The outcome is dictated by the reaction mechanism, which is primarily influenced by the strength of the nucleophile and the presence or absence of an acid catalyst.

Under basic or neutral conditions, strong nucleophiles react via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comlibretexts.org Due to steric hindrance at the tertiary C2 carbon, the nucleophile preferentially attacks the less substituted primary C1 carbon. libretexts.orgorganicchemistrytutor.com This pathway leads to the formation of a secondary alcohol. The reaction is stereospecific, proceeding with an inversion of configuration at the center of attack, although in this case, the attack is at an achiral carbon. youtube.com

Table 1: Predicted Regioselectivity in Nucleophilic Ring-Opening of this compound under Basic/Neutral Conditions (SN2 Pathway)

| Nucleophile (Nu⁻) | Attacking Position | Product |

| RO⁻ (Alkoxide) | C1 (Primary) | 1-alkoxy-2-(4-chlorophenyl)propan-2-ol |

| R₂N⁻ (Amide) / RNH₂ (Amine) | C1 (Primary) | 1-amino-2-(4-chlorophenyl)propan-2-ol |

| RS⁻ (Thiolate) | C1 (Primary) | 2-(4-chlorophenyl)-1-(organothio)propan-2-ol |

| CN⁻ (Cyanide) | C1 (Primary) | 3-(4-chlorophenyl)-3-hydroxybutanenitrile |

| N₃⁻ (Azide) | C1 (Primary) | 1-azido-2-(4-chlorophenyl)propan-2-ol |

In the presence of an acid catalyst, the ring-opening mechanism shifts. The epoxide oxygen is first protonated, making the ring a much better leaving group and enhancing its electrophilicity. libretexts.orgorganicchemistrytutor.com The subsequent nucleophilic attack occurs at the more substituted tertiary C2 carbon. This regioselectivity is attributed to the electronic effects of the substituents. The tertiary carbon, being benzylic and attached to a methyl group, can better stabilize the developing partial positive charge in the transition state, which has significant SN1-like character. libretexts.org

Even weak nucleophiles like water and alcohols can effectively open the protonated epoxide ring. organicchemistrytutor.com While the reaction has SN1 characteristics regarding regioselectivity, it often proceeds with inversion of stereochemistry, indicating a concerted backside attack on the protonated epoxide rather than the formation of a discrete, fully formed carbocation. libretexts.orgyoutube.com

Table 2: Predicted Regioselectivity in Acid-Catalyzed Nucleophilic Ring-Opening of this compound

| Reagent (H-Nu) / Catalyst | Attacking Position | Product |

| H₂O / H₂SO₄ | C2 (Tertiary) | 2-(4-chlorophenyl)propane-1,2-diol |

| ROH / H₂SO₄ | C2 (Tertiary) | 2-alkoxy-2-(4-chlorophenyl)propan-1-ol |

| HBr (anhydrous) | C2 (Tertiary) | 1-bromo-2-(4-chlorophenyl)propan-2-ol |

| HCl (anhydrous) | C2 (Tertiary) | 1-chloro-2-(4-chlorophenyl)propan-2-ol |

| Acetic Acid (AcOH) | C2 (Tertiary) | 2-acetoxy-2-(4-chlorophenyl)propan-1-ol |

Lewis acids are effective catalysts for epoxide ring-opening, activating the epoxide by coordinating to the oxygen atom, similar to protonation. ucdavis.eduacs.org Various metal-based catalysts, including those with tin, zirconium, hafnium, and scandium, have been employed for the ring-opening of epoxides with nucleophiles like alcohols and amines. ucdavis.eduresearchgate.netorganic-chemistry.org For 2,2-disubstituted epoxides, Lewis acid catalysis generally directs the nucleophile to the more substituted carbon, following a pathway analogous to the acid-catalyzed mechanism. iitk.ac.in

For instance, catalysts like Sn-Beta have shown high activity and regioselectivity in the ring-opening of terminal epoxides. ucdavis.edu Depending on the catalyst system, it is possible to achieve divergent regioselectivity. For example, studies on similar epoxides have shown that MgBu₂ can direct hydroboration to the more substituted carbon, while Mg(NTf₂)₂ directs it to the less substituted carbon. nih.gov Chiral metal-salen complexes have also been developed to achieve asymmetric ring-opening, affording enantiopure products. mdpi.com

Oxidative Transformations

The oxirane ring can undergo oxidative transformations. A notable reaction is the oxidation of epoxides to α-hydroxy ketones. This can be achieved using dimethyl sulfoxide (B87167) (DMSO) as the oxidant, often in the presence of an acidic catalyst like KSF clay under microwave irradiation. tandfonline.com The proposed mechanism involves the protonation or activation of the epoxide, followed by nucleophilic attack by DMSO to form a sulfoxonium salt intermediate, which then decomposes to the α-hydroxy ketone. For this compound, this would yield 1-hydroxy-1-(4-chlorophenyl)propan-2-one.

Another oxidative pathway involves the use of a high-valent copper(III)-CF₃ compound in conjunction with DMSO, which can transform 1,2-diarylepoxides into 1,2-diketones. acs.org A related oxidative ring-opening of styrene (B11656) oxides to ketones has been reported using trimethylsilyl (B98337) triflate (TMSOTf) and DMSO. mdpi.com

Reductive Transformations

This compound can be reduced to an alcohol. The choice of reducing agent determines the outcome. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) typically reduce epoxides via an SN2 mechanism. vaia.com The hydride (H⁻) acts as a nucleophile and attacks the less sterically hindered primary C1 carbon. wikipedia.org Subsequent workup protonates the resulting alkoxide to furnish the corresponding tertiary alcohol, 2-(4-chlorophenyl)propan-2-ol.

In contrast, sodium borohydride (B1222165) (NaBH₄) is generally not a potent enough reducing agent to open an unactivated epoxide ring. stackexchange.com However, its reactivity can be enhanced by the addition of catalysts or by specific substrate features. rsc.orgrsc.org For example, the borohydride-catalyzed reaction with diborane (B8814927) has been shown to result in the anti-Markovnikov opening of trisubstituted epoxides, which would lead to the formation of 2-(4-chlorophenyl)propan-1-ol. acs.org The aryl chloride moiety is generally stable to LiAlH₄ but can be reduced under specific, enhanced conditions, such as in the presence of oxygen. researchgate.net

Isomerization Pathways and Rearrangements

Under acidic conditions, this compound can undergo several isomerization and rearrangement reactions, primarily leading to the formation of carbonyl compounds. These transformations are typically initiated by the protonation of the oxirane oxygen, which enhances the electrophilicity of the ring carbons and facilitates ring-opening.

One of the principal rearrangement pathways for 2-aryl-2-alkyloxiranes is the Meinwald rearrangement . This acid-catalyzed isomerization converts an epoxide to a ketone or an aldehyde. slideshare.netresearchgate.net The mechanism involves the protonation of the epoxide oxygen, followed by the cleavage of a carbon-oxygen bond to form a carbocation intermediate. Subsequent 1,2-migration of a substituent (hydride, alkyl, or aryl) to the carbocationic center, followed by deprotonation, yields the carbonyl product.

In the case of this compound, the initial protonation and ring-opening can lead to a tertiary carbocation at the carbon bearing the 4-chlorophenyl and methyl groups. This carbocation is stabilized by the adjacent phenyl ring. From this intermediate, two primary rearrangement pathways are possible, involving the migration of either the 4-chlorophenyl group or the methyl group. This type of rearrangement, involving a 1,2-shift to a carbocationic center, is also characteristic of a Wagner-Meerwein rearrangement . nih.gov

The competition between these migratory pathways is governed by the relative migratory aptitude of the 4-chlorophenyl and methyl groups. Migratory aptitude refers to the relative ability of a group to migrate during a molecular rearrangement. slideshare.netwikipedia.org Generally, aryl groups have a higher migratory aptitude than alkyl groups due to their ability to stabilize the positive charge in the transition state through the formation of a bridged phenonium ion intermediate. researchgate.net

The acid-catalyzed rearrangement can be influenced by whether the reaction is under kinetic or thermodynamic control. libretexts.orgwikipedia.orgdalalinstitute.com Under kinetic control (lower temperatures, short reaction times), the product that is formed fastest via the lowest activation energy barrier will predominate. Under thermodynamic control (higher temperatures, longer reaction times), the most stable product will be the major isomer, as an equilibrium is established. libretexts.orgwikipedia.orgdalalinstitute.com

The plausible isomerization pathways for this compound are depicted below:

Path A: 4-Chlorophenyl migration: This would lead to the formation of 1-(4-chlorophenyl)-1-phenylethanone.

Path B: Methyl migration: This would result in the formation of 2-(4-chlorophenyl)propanal.

Given the generally higher migratory aptitude of aryl groups compared to alkyl groups, the formation of the ketone via 4-chlorophenyl migration is often the favored pathway. youtube.com

Electronic and Steric Influences on Reactivity

The reactivity and regioselectivity of the ring-opening and rearrangement of this compound are significantly influenced by the electronic properties of the 4-chlorophenyl substituent and the steric effects of the methyl group.

Role of the 4-Chlorophenyl Substituent

This electronic effect has a direct impact on the stability of the carbocation intermediate formed during acid-catalyzed rearrangement. The electron-withdrawing nature of the chlorine atom destabilizes the positive charge on the benzylic carbon to some extent. The Hammett equation can be used to quantify the effect of substituents on the rates and equilibria of reactions of aromatic compounds. nih.gov The positive sigma (σ) value for a para-chloro substituent indicates its electron-withdrawing character. In the context of epoxide rearrangement, this would influence the rate of carbocation formation and the subsequent migratory aptitude of the aryl group.

Despite the electron-withdrawing nature of the chloro substituent, the aryl group as a whole is still capable of stabilizing the adjacent carbocation through resonance. The migratory aptitude of the 4-chlorophenyl group, while slightly diminished compared to an unsubstituted phenyl group, is generally still greater than that of a methyl group. youtube.com

Impact of Methyl Substitution on Oxirane Ring Strain and Reactivity

The presence of the methyl group on the same carbon as the 4-chlorophenyl group has significant steric and electronic consequences. Epoxides are inherently strained molecules due to the deviation of their bond angles from the ideal tetrahedral angle. This ring strain is a primary driving force for their reactivity. Alkyl substitution on the oxirane ring can affect the degree of ring strain.

The methyl group is an electron-donating group through its inductive effect, which can help to stabilize the adjacent carbocation formed upon ring-opening. However, its primary influence in the context of rearrangement is steric. The methyl group contributes to the steric bulk around the tertiary carbon of the oxirane.

In the competition between the migration of the 4-chlorophenyl group and the methyl group during a Wagner-Meerwein rearrangement, the relative migratory aptitudes are key. As previously mentioned, aryl groups typically have a higher migratory aptitude than alkyl groups. wikipedia.org

Table 1: Relative Migratory Aptitude in Acid-Catalyzed Rearrangement of this compound

| Migrating Group | Relative Migratory Aptitude | Major Rearrangement Product |

|---|---|---|

| 4-Chlorophenyl | High | 1-(4-chlorophenyl)-1-phenylethanone |

| Methyl | Low | 2-(4-chlorophenyl)propanal |

The data in Table 1 is representative and based on established principles of migratory aptitude in carbocation rearrangements. wikipedia.orgyoutube.comnih.gov The greater ability of the 4-chlorophenyl group to stabilize the transition state of the 1,2-shift through a bridged phenonium-ion-like structure makes it the more likely group to migrate.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of organic molecules. Calculations are typically performed using a functional, such as B3LYP, in conjunction with a basis set, like 6-311++G(d,p), to provide a robust theoretical framework.

The first step in the computational analysis of 2-(4-Chlorophenyl)-2-methyloxirane is the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. The optimized structure reveals key bond lengths, bond angles, and dihedral angles.

For this compound, the geometry is largely defined by the spatial relationship between the chlorophenyl ring, the methyl group, and the oxirane ring. The presence of the chiral center at the C2 position of the oxirane ring means that the molecule exists as a pair of enantiomers. Computational studies can analyze the subtle energetic and structural differences between these forms.

Table 1: Selected Optimized Geometrical Parameters for this compound (Exemplary Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-O (oxirane) | 1.45 | C-C-O (oxirane) | 60.5 |

| C-C (oxirane) | 1.48 | H-C-H (methyl) | 109.2 |

| C-C (phenyl-oxirane) | 1.51 | C-C-C (phenyl-oxirane-methyl) | 118.5 |

| C-Cl | 1.75 | C-C-Cl (phenyl) | 119.8 |

| C-H (methyl) | 1.09 | C-C-C (phenyl) | 120.0 |

| Note: This data is exemplary and would be derived from specific DFT calculations. |

The electronic structure of a molecule is paramount to understanding its chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. newswise.com For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring, while the LUMO may be distributed over the oxirane ring, particularly the C-O bonds, which are susceptible to nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies for this compound (Exemplary Data)

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap (ΔE) | 6.3 |

| Note: This data is exemplary and would be derived from specific DFT calculations. |

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In this compound, the MESP would likely show negative potential around the oxygen atom of the oxirane ring and the chlorine atom, indicating these as sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the methyl group and the phenyl ring would exhibit positive potential. The region around the carbon atoms of the strained oxirane ring would also be of interest, as they are the primary sites for nucleophilic attack, leading to ring-opening reactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements such as bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis allows for the quantification of intramolecular charge transfer and hyperconjugative interactions.

For this compound, NBO analysis can elucidate the nature of the C-O and C-C bonds within the strained oxirane ring, as well as the interactions between the phenyl ring and the epoxide. The stabilization energies associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs can be calculated, providing insight into the molecule's stability and electronic communication between its functional groups. wisc.edu

Prediction of Vibrational and Spectroscopic Properties

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. These predicted spectra are invaluable for the interpretation of experimental spectroscopic data.

For this compound, characteristic vibrational modes would include the C-O stretching and ring breathing modes of the oxirane, the C-Cl stretching of the chlorophenyl group, and the various C-H stretching and bending modes of the phenyl and methyl groups. researchgate.net

Table 3: Predicted Vibrational Frequencies for this compound (Exemplary Data)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Phenyl C-H Stretch | 3100-3000 |

| Methyl C-H Stretch | 2980-2870 |

| C-Cl Stretch | 1100-1000 |

| Oxirane Ring Breathing | 1250 |

| C-O-C Asymmetric Stretch | 950-810 |

| C-O-C Symmetric Stretch | 880-750 |

| Note: This data is exemplary and would be derived from specific DFT calculations. |

Reaction Mechanism Elucidation via Computational Modeling

Theoretical modeling is a powerful approach to investigate the mechanisms of chemical reactions. For this compound, a key area of interest is the elucidation of its ring-opening reactions under various conditions (e.g., acidic or basic catalysis). Computational studies can map out the potential energy surfaces for different reaction pathways, identifying transition states and intermediates. researchgate.net

By calculating the activation energies for competing pathways, the most likely reaction mechanism can be determined. For instance, in a nucleophilic ring-opening reaction, computational modeling can predict whether the nucleophile will attack the more substituted or less substituted carbon of the oxirane ring (Regioselectivity) and from which face of the molecule (Stereoselectivity). This level of detail is crucial for understanding and predicting the outcomes of reactions involving this epoxide.

Computational Approaches for Stereochemical Prediction

The ring-opening of an epoxide can have significant stereochemical consequences. If the nucleophilic attack occurs at a chiral center, it can proceed with either inversion or retention of configuration. The ring-opening of epoxides via an SN2 mechanism typically results in an inversion of stereochemistry at the site of attack.

For this compound, the tertiary carbon is a stereocenter. Computational methods can be used to predict the stereochemical outcome of its reactions. By modeling the transition state, it is possible to determine the trajectory of the incoming nucleophile.

In a typical SN2-type ring-opening, the nucleophile attacks the carbon atom from the side opposite to the C-O bond. This backside attack leads to a Walden inversion at the carbon center. Computational modeling of the transition state for the attack at the tertiary carbon of a specific enantiomer of this compound would show the nucleophile approaching from the opposite face of the C-O bond, leading to the formation of a product with an inverted stereocenter.

The stereochemical outcome is crucial in the synthesis of chiral molecules, and computational predictions provide a valuable tool for designing stereoselective synthetic routes.

Advanced Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and dynamics of 2-(4-Chlorophenyl)-2-methyloxirane. It provides critical information for assigning the configuration of the molecule and understanding its behavior in chemical reactions.

The Gauge-Invariant Atomic Orbital (GIAO) method, a quantum chemical approach, is instrumental in predicting the ¹H and ¹³C NMR chemical shifts of molecules like this compound. researchgate.netimist.ma This computational technique calculates the magnetic shielding tensors of atomic nuclei, which are then converted to chemical shifts. imist.ma The GIAO method, often employed with Density Functional Theory (DFT) at levels such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), allows for the theoretical prediction of NMR spectra. researchgate.netimist.ma

By comparing the theoretically predicted chemical shifts with experimental data, researchers can confirm the structure of the synthesized compound. researchgate.net The accuracy of the GIAO method is often evaluated by the correlation between calculated and experimental values, with high correlation coefficients indicating a reliable prediction. imist.maidc-online.com For instance, in the analysis of related compounds, the GIAO method has been shown to be highly reliable for calculating theoretical chemical shifts. imist.ma This predictive power is crucial for distinguishing between possible isomers and confirming the precise atomic arrangement of this compound.

Table 1: Comparison of Experimental and GIAO-Calculated ¹H NMR Chemical Shifts for a Related Compound

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

| H-2a | 3.77 | 3.80 |

| H-6a | 3.91 | 3.95 |

| Aromatic Protons | 7.29-7.52 | 7.30-7.60 |

This table is illustrative and based on data for a related piperidine (B6355638) derivative to demonstrate the application of GIAO calculations. nih.gov

NMR spectroscopy is a powerful tool for real-time monitoring of chemical reactions, providing insights into reaction kinetics, the formation of intermediates, and potential isomerization processes. rsc.orgmagritek.comnih.gov By acquiring NMR spectra at various time intervals, the consumption of reactants and the formation of products and by-products can be quantified. youtube.com This is particularly useful in understanding the synthesis of this compound and any subsequent reactions it may undergo.

The study of isomerization dynamics, such as the interconversion between different conformations or stereoisomers, can also be effectively carried out using NMR. researchgate.netresearchgate.net For instance, variable-temperature NMR experiments can reveal the energy barriers associated with these dynamic processes. researchgate.net While direct studies on the isomerization of this compound are not extensively documented in the provided results, the principles of using NMR to monitor such dynamics are well-established for similar heterocyclic compounds. researchgate.netresearchgate.net For example, ¹H NMR spectroscopy has been used to study the isomerization of 2,4,6-triphenyl-4H-seleno(thio)pyrans into their 2H-isomers. researchgate.net

In cases where experimental NMR spectra are complex or ambiguous, coupling the experimental data with Density Functional Theory (DFT) calculations can provide clarity. nih.gov DFT methods can be used to optimize the molecular geometry and calculate theoretical NMR parameters, which can then be compared to the experimental spectra to resolve any discrepancies. nih.govnih.gov This approach is particularly valuable for complex molecules where signal overlap or unexpected chemical shifts may occur.

For instance, in the structural analysis of a piperidine derivative, DFT calculations at the B3LYP/6-31G(d,p) level were used to optimize the geometry and confirm the assignments of the ¹H and ¹³C NMR signals. nih.gov This integrated approach ensures a more robust and accurate structural elucidation than relying on experimental data alone.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The vibrational frequencies observed in the experimental IR and Raman spectra can be assigned to specific bond stretching, bending, and other molecular vibrations. nih.govresearchgate.net These assignments are often aided by theoretical calculations using methods like DFT, which can predict the vibrational frequencies and intensities with good accuracy. nih.govmalayajournal.orgosaka-u.ac.jp For example, in the study of a related chalcone (B49325) derivative, DFT calculations were used to simulate the IR and Raman spectra, which showed good correlation with the experimental data. researchgate.net The C-Cl stretching vibration, a key feature for this compound, typically appears as a strong band in the IR and Raman spectra. nih.gov

Table 2: Characteristic Vibrational Frequencies for a Related Chlorophenyl Compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C-Cl Stretch | 466-503 | 520-530 |

| C-N Stretch | 1633 | - |

| N-H Stretch | 3100 | - |

This table is based on data for a related 1,2,4-triazole (B32235) derivative and illustrates the typical regions for key vibrational modes. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.net This technique is invaluable for determining the precise molecular geometry of this compound and how its molecules pack in a crystal lattice.

Chiral Chromatography (e.g., HPLC) and Circular Dichroism (CD) for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for separating and quantifying these enantiomers. nih.govsigmaaldrich.comnih.gov This is essential for determining the enantiomeric excess (ee) or optical purity of a sample. sigmaaldrich.com

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Various types of CSPs, such as those based on cyclodextrins or polysaccharides, can be employed. nih.govsigmaaldrich.com The choice of the mobile phase is also critical for achieving optimal separation. nih.gov While specific chiral separation methods for this compound were not found in the search results, the principles of chiral HPLC are broadly applicable. nih.govsigmaaldrich.comnih.govsigmaaldrich.com

Circular Dichroism (CD) spectroscopy is another technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light. Enantiomers will produce mirror-image CD spectra, and this technique can be used to determine the enantiomeric purity and absolute configuration of a chiral compound.

Applications in Advanced Organic Synthesis As a Chemical Building Block

Precursor to Functionalized Organic Moleculesbldpharm.comachemblock.comchemsrc.comorgsyn.org

The strained three-membered ring of the oxirane moiety in 2-(4-Chlorophenyl)-2-methyloxirane is highly susceptible to ring-opening reactions by various nucleophiles. This reactivity is the cornerstone of its utility as a precursor to a diverse array of functionalized organic molecules.

Synthesis of β-Amino Alcohols and Hydroxyetherschemsrc.comorganic-chemistry.orgorganic-chemistry.org

One of the most prominent applications of this compound is in the synthesis of β-amino alcohols. The ring-opening of the epoxide with amines or ammonia (B1221849) derivatives leads to the formation of these valuable structural motifs, which are present in numerous biologically active compounds and chiral ligands. The reaction typically proceeds with high regioselectivity, with the nucleophilic attack occurring at the less sterically hindered carbon of the oxirane ring.

Similarly, the reaction of this compound with alcohols or phenols under acidic or basic conditions yields β-hydroxyethers. This transformation provides a straightforward route to compounds that can be used as plasticizers, surfactants, and in the synthesis of more complex molecules.

The general reactions are depicted in the table below:

| Reactant | Product Class | General Structure |

| Amine (R-NH₂) | β-Amino Alcohol | |

| Alcohol (R-OH) | β-Hydroxyether |

Derivatization to Complex Molecular Architecturesorgsyn.orgorganic-chemistry.org

The versatility of this compound extends beyond the synthesis of simple functionalized molecules. The initial ring-opening products can be further elaborated into more complex molecular architectures. For instance, the resulting diols or amino alcohols can serve as chiral synthons for the construction of natural products and their analogues. The presence of the chlorophenyl group also offers a handle for further functionalization through cross-coupling reactions, enabling the introduction of a wide range of substituents and the creation of diverse molecular libraries for drug discovery and materials science research.

Role in Polymer Chemistry and Advanced Materials Sciencechemsrc.com

In the realm of polymer chemistry, epoxides are crucial monomers for the production of epoxy resins. This compound can act as a comonomer in polymerization reactions, where its incorporation into the polymer backbone can modify the material's properties. The presence of the chlorine atom can enhance flame retardancy, while the aromatic ring can contribute to thermal stability and mechanical strength.

Furthermore, the ability to precisely control the ring-opening reaction allows for the synthesis of well-defined oligomers and polymers with specific end-group functionalities. These functionalized polymers are of interest in advanced materials science for applications such as coatings, adhesives, and composites. Research in this area explores how the specific structure of this oxirane influences the macroscopic properties of the resulting polymers.

Intermediate in Agrochemical and Pharmaceutical Chemical Synthesischemsrc.comorgsyn.orgaablocks.comresearchgate.net

The structural motifs accessible from this compound are prevalent in a variety of agrochemicals and pharmaceuticals. chemsrc.comorgsyn.orgaablocks.comresearchgate.net The compound serves as a key intermediate in the multi-step synthesis of these complex target molecules.

For example, certain fungicides and insecticides contain the 1-(4-chlorophenyl)-2-propanol core, which can be derived from the reduction of this compound.

In the pharmaceutical industry, chiral β-amino alcohols derived from this oxirane are valuable building blocks for the synthesis of various drug candidates. nih.gov The specific stereochemistry of these intermediates is often crucial for their biological activity, and the use of enantiomerically pure this compound can provide an efficient route to these chiral molecules.

The table below provides a summary of the key applications and the resulting compound classes.

| Application Area | Key Transformation | Resulting Compound Class |

| Organic Synthesis | Ring-opening with amines | β-Amino Alcohols |

| Ring-opening with alcohols | β-Hydroxyethers | |

| Polymer Chemistry | Polymerization | Epoxy Resins/Polymers |

| Agrochemicals | Reduction/Further Elaboration | Fungicide/Insecticide Intermediates |

| Pharmaceuticals | Enantioselective Ring-Opening | Chiral Pharmaceutical Intermediates |

Conclusion and Future Research Directions

Current Challenges in 2-(4-Chlorophenyl)-2-methyloxirane Chemistry

Despite its potential, the exploration of this compound chemistry is not without its hurdles. A primary challenge lies in its efficient and stereoselective synthesis. The creation of the tertiary epoxide with a specific enantiomeric excess remains a significant synthetic obstacle. While general methods for the epoxidation of trisubstituted alkenes exist, achieving high enantioselectivity for substrates like 2-(4-chlorophenyl)propene can be difficult. Traditional epoxidation methods often yield racemic mixtures, necessitating challenging and often low-yielding resolution techniques.

Furthermore, controlling the regioselectivity of the ring-opening reactions of this compound presents another considerable challenge. The presence of a tertiary carbon and a benzylic carbon adjacent to the oxygen atom offers two potential sites for nucleophilic attack. The electronic and steric effects of the 4-chlorophenyl and methyl groups, as well as the nature of the incoming nucleophile and reaction conditions, all play a crucial role in determining the outcome of these reactions. A predictable and selective ring-opening is paramount for its utility as a synthetic intermediate.

Emerging Synthetic Strategies and Catalytic Systems

To overcome the challenge of stereoselective synthesis, researchers are increasingly turning to advanced catalytic systems. The development of chiral catalysts for the asymmetric epoxidation of unfunctionalized alkenes is a burgeoning field. rsc.org Metal-based catalysts, particularly those involving transition metals like titanium, manganese, and ruthenium complexed with chiral ligands, have shown promise in analogous systems. rsc.orgcaltech.edu For instance, the principles of the Sharpless asymmetric epoxidation, though primarily for allylic alcohols, have inspired the design of catalysts for other alkene classes. caltech.edu The use of environmentally benign oxidants such as hydrogen peroxide in conjunction with these catalysts is also a key area of development. rsc.org

Organocatalysis has also emerged as a powerful tool for asymmetric epoxidation. Chiral ketones, for example, can generate chiral dioxiranes in situ, which then act as the epoxidizing agent. This approach avoids the use of potentially toxic and expensive heavy metals. Furthermore, the development of catalytic asymmetric sulfur ylide-mediated epoxidation offers a convergent route to chiral epoxides from carbonyl compounds, which could be adapted for the synthesis of precursors to this compound. bristol.ac.uk

| Catalytic System | Description | Potential Advantage |

| Chiral Metal Complexes | Transition metals (e.g., Ti, Mn, Ru) with chiral ligands. | High turnover numbers and potential for high enantioselectivity. |

| Organocatalysis | Chiral organic molecules (e.g., ketones) as catalysts. | Metal-free, often milder reaction conditions, and environmentally benign. |

| Sulfur Ylides | In situ generated chiral sulfur ylides. | Convergent synthesis from readily available carbonyl compounds. |

Advancements in Computational Approaches for Reactivity and Selectivity Prediction

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of reactive intermediates like this compound. Density Functional Theory (DFT) and other high-level computational methods can be employed to model the transition states of its formation and ring-opening reactions. nih.gov These calculations can provide valuable insights into the factors governing stereoselectivity and regioselectivity.

By calculating the energy barriers for different reaction pathways, researchers can predict the most likely outcome under various conditions. For instance, computational studies on the ring-opening of similar 2-aziridinylmethyl radicals have successfully explained substituent effects on the regioselectivity of ring cleavage. nih.gov Similar approaches can be applied to this compound to understand how the electronic properties of the chlorophenyl group and the steric bulk of the methyl group influence the attack of nucleophiles. This predictive power can significantly accelerate the development of new synthetic methodologies by reducing the need for extensive empirical screening of reaction conditions.

Potential for Novel Transformations and Derivatives within Academic Research

The unique structure of this compound opens the door to a wide array of novel transformations and the synthesis of new derivatives in an academic research setting. The epoxide ring is a versatile functional group that can undergo a variety of ring-opening reactions with a diverse range of nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based reagents. This allows for the introduction of various functionalities and the construction of complex molecular architectures.

For example, the regioselective ring-opening with nitrogen nucleophiles could lead to the synthesis of valuable chiral 1,2-amino alcohols, which are important building blocks in medicinal chemistry. Reaction with organometallic reagents could provide access to new carbon-carbon bond formations, leading to more complex molecular skeletons. Furthermore, the 4-chlorophenyl group can be a site for further functionalization through cross-coupling reactions, expanding the diversity of accessible derivatives. The synthesis of novel heterocyclic compounds through intramolecular reactions of suitably functionalized ring-opened products is another promising avenue for exploration. mdpi.comnih.gov

Outlook for this compound in Future Chemical Science Research

The future of this compound in chemical science research appears promising, contingent on overcoming the current synthetic and selectivity challenges. As more efficient and stereoselective synthetic methods become available, this compound is poised to become a valuable tool for synthetic chemists. Its potential as a precursor to a variety of chiral molecules makes it an attractive target for the synthesis of new pharmaceuticals, agrochemicals, and materials.

Future research will likely focus on the development of robust and scalable catalytic systems for its enantioselective synthesis. A deeper understanding of its reactivity, guided by computational studies, will enable more precise control over its transformations. The exploration of its use in cascade reactions and multicomponent reactions could lead to the rapid assembly of complex molecules from simple precursors. As the demand for enantiomerically pure compounds continues to grow across various scientific disciplines, the importance of versatile chiral building blocks like this compound is set to increase, ensuring its continued investigation in the years to come.

Q & A

Q. What are the recommended methods for synthesizing 2-(4-Chlorophenyl)-2-methyloxirane with high stereochemical purity?

Synthesis typically involves epoxidation of substituted alkenes or isomerization of intermediates. For stereochemical control, Lewis acids (e.g., BF₃·OEt₂) can catalyze the isomerization of cis/trans intermediates, as demonstrated in the preparation of structurally analogous compounds like atovaquone derivatives . Key steps include:

- Selective crystallization of intermediates in polar aprotic solvents (e.g., ethanol or acetonitrile).

- Monitoring reaction progress via HPLC or GC-MS to ensure minimal diastereomer cross-contamination.

- Optimizing reaction temperature (40–60°C) to favor thermodynamic products.

Q. How can the structural configuration of this compound be confirmed experimentally?

Use a combination of:

- X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve absolute configuration, leveraging high-resolution single-crystal data .

- NMR spectroscopy : Analyze coupling constants (e.g., for oxirane protons) and NOESY correlations to distinguish cis/trans isomers.

- Polarimetry : Compare specific optical rotations with literature values for enantiopure standards .

Q. What are the stability considerations for this compound under storage and reaction conditions?

- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent ring-opening reactions.

- Reactivity : Avoid prolonged exposure to protic solvents (e.g., water, alcohols) or strong acids/bases, which may induce epoxide ring cleavage.

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify degradation products .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic ring-opening reactions?

- DFT calculations : Use Gaussian or ORCA to model transition states and calculate activation energies for ring-opening pathways (e.g., SN2 vs. SN1 mechanisms).

- Solvent effects : Apply the COSMO-RS model to simulate solvent polarity’s impact on reaction kinetics.

- Benchmarking : Validate predictions against experimental kinetic data from stopped-flow spectroscopy .

Q. What strategies resolve contradictions in stereochemical assignments reported for this compound derivatives?

- Cross-validation : Compare X-ray crystallography, vibrational circular dichroism (VCD), and NMR-derived DP4+ probabilities.

- Case study : For conflicting cis/trans ratios in synthesis, use dynamic NMR to assess rotational barriers or variable-temperature studies to identify equilibrating conformers .

Q. How can chiral chromatography separate enantiomers of this compound, and what stationary phases are optimal?

- Stationary phases : Use polysaccharide-based columns (Chiralpak IA or IB) with normal-phase conditions (hexane/isopropanol).

- Method development : Optimize flow rate (0.5–1.0 mL/min) and column temperature (25–40°C) to achieve baseline separation (Rs > 1.5).

- Detection : Couple with polarimetric or CD detectors for enantiomeric excess (ee) quantification .

Q. What are the challenges in characterizing reactive intermediates during this compound synthesis?

- Trapping techniques : Use in-situ IR or cryogenic quenching (–78°C) to stabilize transient species (e.g., epoxonium ions).

- Mass spectrometry : Employ HRMS-ESI or MALDI-TOF to identify short-lived intermediates.

- Kinetic profiling : Utilize stopped-flow UV-Vis spectroscopy to monitor fast equilibria .

Q. How does the electronic nature of the 4-chlorophenyl substituent influence the oxirane ring’s electrophilicity?

- Hammett analysis : Correlate substituent σₚ values (chloro: σₚ = +0.23) with ring-opening rates in nucleophilic reactions.

- Electrostatic potential maps : Generate via DFT to visualize electron-deficient regions of the oxirane ring, guiding regioselectivity predictions .

Methodological Notes

- Data Reproducibility : Always cross-reference crystallographic data (CCDC entries) and NMR spectra with published databases (e.g., PubChem, EPA DSSTox) .

- Safety Protocols : Adopt glovebox techniques for air-sensitive reactions and consult SDS guidelines for handling epoxides (e.g., skin/eye protection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.